molecular formula C12H13N3O2 B3017214 Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate CAS No. 21025-47-8

Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate

Cat. No.: B3017214
CAS No.: 21025-47-8
M. Wt: 231.255
InChI Key: LSJXPESTPINVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.255. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Crystal Packing

  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and similar compounds have been studied for their unique molecular interactions and crystal packing structures. These compounds exhibit rare N⋯π and O⋯π interactions and form complex hydrogen bonding patterns, contributing to the understanding of molecular assembly and crystal structure formation (Zhenfeng et al., 2011).

Non-Hydrogen Bonding Interactions

  • An unusual non-hydrogen bonding interaction, specifically a C⋯π interaction, was discovered in derivatives of ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate. This discovery enhances the understanding of non-conventional molecular interactions, potentially influencing molecular design and synthesis (Zhenfeng et al., 2012).

Synthetic Applications

  • Ethyl (2Z)-2-cyano-3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate and its analogs serve as intermediates in the synthesis of complex organic compounds. For instance, they are used in the synthesis of benzo[h]quinazolines and other heterocyclic systems, contributing to the development of new pharmaceuticals and materials (N. P. Grigoryan, 2018).

Novel Synthetic Pathways

  • Studies have shown that ethyl (2Z)-2-cyano-3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate can undergo transformations with various nucleophiles, leading to new compounds and providing insights into novel synthetic pathways. This knowledge aids in the development of new synthetic methods for complex organic molecules (Masa-aki et al., 1982).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

Properties

IUPAC Name

ethyl (E)-3-(2-aminoanilino)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)9(7-13)8-15-11-6-4-3-5-10(11)14/h3-6,8,15H,2,14H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJXPESTPINVSW-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=CC=C1N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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